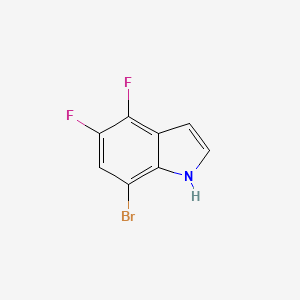

7-Bromo-4,5-difluoro-1H-indole

Übersicht

Beschreibung

7-Bromo-4,5-difluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,5-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 4,5-difluoroindole with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4,5-difluoro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Organolithium and Grignard reagents are commonly used for substitution reactions.

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Catalysts: Palladium catalysts are employed in coupling reactions.

Major Products Formed

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Indole oxides and related compounds.

Coupling Products: Biaryl and other complex structures formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

7-Bromo-4,5-difluoro-1H-indole serves as a versatile building block in the synthesis of more complex organic molecules. It participates in various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, allowing for the formation of diverse substituted indoles.

- Coupling Reactions : It is involved in Suzuki-Miyaura and Heck coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Oxidation and Reduction : The compound can undergo oxidation to produce oxides or reduction to remove halogen atoms, thus modifying its reactivity.

The following table summarizes the types of reactions involving this compound:

| Type of Reaction | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles (e.g., organolithium reagents) |

| Oxidation | Formation of indole oxides using oxidizing agents like potassium permanganate |

| Coupling | Formation of biaryl compounds using palladium catalysts |

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits significant biological activities. It has been investigated for:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary findings indicate its potential as an anticancer agent, warranting further exploration in drug discovery.

Medicinal Chemistry

Lead Compound in Drug Discovery

In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents. Its unique structural features make it suitable for targeting specific biological pathways. For instance:

- Targeting Kinases : The compound's ability to interact with kinase enzymes has been a focus area for developing targeted cancer therapies.

- HIV Research : It has been considered in the synthesis of compounds aimed at inhibiting HIV replication.

Industrial Applications

Material Science

In addition to its applications in research and medicine, this compound is utilized in industrial processes. Its properties make it suitable for developing new materials and chemical processes that require specific reactivity.

Case Studies

Several studies highlight the applications of this compound:

-

Synthesis of Anticancer Agents :

- A study demonstrated the use of this indole derivative in synthesizing novel compounds with potential anticancer activity. The synthesized derivatives showed promising results in inhibiting tumor growth in vitro.

-

Development of Antimicrobial Agents :

- Research evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

-

Functionalization Studies :

- A methodology was developed for functionalizing the 3-position of indoles using this compound as a starting material. This approach facilitated the creation of diverse indole derivatives with tailored properties for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 7-Bromo-4,5-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Difluoro-1H-indole: Lacks the bromine atom, resulting in different reactivity and biological properties.

7-Bromo-1H-indole: Lacks the fluorine atoms, affecting its chemical behavior and applications.

5-Bromo-4-fluoro-1H-indole: Another halogenated indole with distinct properties.

Uniqueness

7-Bromo-4,5-difluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

7-Bromo-4,5-difluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of both bromine and fluorine atoms. This unique halogenation contributes to its diverse biological activities and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, influencing several biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, including proteins and enzymes. Indoles, in general, are known for their ability to modulate signaling pathways and exhibit antimicrobial and anticancer properties. This compound's halogen substituents may enhance its binding affinity and selectivity towards target proteins.

Target Proteins and Pathways

Research indicates that this compound interacts with various targets, including:

- Kinases : It has shown potential as an inhibitor of specific kinases involved in cancer progression.

- GABA Receptors : The compound may influence neurotransmission by interacting with GABA receptor sites.

- Calcium Channels : Studies suggest it could modulate calcium-activated chloride channels, impacting cellular excitability.

Antimicrobial and Anticancer Properties

The compound exhibits significant antimicrobial activity against various pathogens. Additionally, it has been explored for its anticancer properties, particularly against solid tumors. The following table summarizes some key findings from studies on its biological activity:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Binding Affinity Studies

Recent research has employed computational methods alongside experimental approaches to determine the binding affinity of this compound with various biological targets. These studies have revealed that the compound's halogen atoms play a crucial role in enhancing its interaction strength through halogen bonding mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Its metabolic stability is enhanced due to the presence of fluorine atoms, which may reduce metabolic degradation compared to non-fluorinated indoles.

Eigenschaften

IUPAC Name |

7-bromo-4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDVLYWVIHHMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C(=C21)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624537 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877160-16-2 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4,5-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.